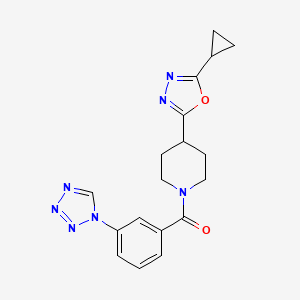

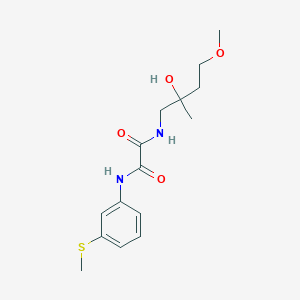

(3-(1H-tetrazol-1-yl)phenyl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a number of 3-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-1,2,4-oxadiazol-5(4H)-ones were designed by a bioisosteric replacement and hybrid strategy . These compounds were synthesized through a three-step procedure, with good yields .

Molecular Structure Analysis

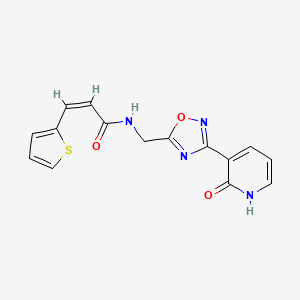

The molecular structure of this compound includes a 1H-tetrazol-1-yl moiety and a 1,3,4-oxadiazol-2-yl moiety. The 1H-tetrazol-1-yl moiety was found to be an excellent fragment for the N-phenylisonicotinamide scaffold .

Wissenschaftliche Forschungsanwendungen

Cytochrome P450 Inhibition The compound can potentially interact with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Studies have emphasized the importance of understanding the selectivity and potency of chemical inhibitors like ketoconazole for CYP3A4 and furafylline for CYP1A2 to predict drug-drug interactions during coadministration of multiple drugs (Khojasteh et al., 2011).

Biological Activities of Oxadiazole Derivatives 1,3,4-Oxadiazole, a structural component of the compound, exhibits a wide spectrum of biological activities. Research has revealed its presence in synthetic molecules with significant therapeutic potential, showing activity as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral agents, and more (Verma et al., 2019). Another study supports the vast biological applications of oxadiazole derivatives, emphasizing their effectiveness in various therapeutic areas (Jalhan et al., 2017).

DNA Interaction Certain structures similar to the mentioned compound, like Hoechst 33258, are known for strong binding to the minor groove of double-stranded B-DNA, mainly targeting AT-rich sequences. This binding characteristic is pivotal for designing drugs that interact with DNA (Issar & Kakkar, 2013).

Metal-Ion Sensing Applications The 1,3,4-oxadiazole component has been highlighted for its potential in developing chemosensors, particularly for metal-ion sensing, due to its high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. The synthetic routes and applications of 1,3,4-oxadiazoles in metal-ion sensing have been extensively reviewed, suggesting its significance in this domain (Sharma et al., 2022).

Wirkmechanismus

Target of action

Compounds containing tetrazole and oxadiazole rings have been found to exhibit various biological activities . The specific targets of “(3-(1H-tetrazol-1-yl)phenyl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” would depend on the specific structure of the molecule and its interactions with proteins or other molecules in the body.

Eigenschaften

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2/c26-18(14-2-1-3-15(10-14)25-11-19-22-23-25)24-8-6-13(7-9-24)17-21-20-16(27-17)12-4-5-12/h1-3,10-13H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDUOHGSIRVNNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2632141.png)

![Ethyl 4-[7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2632142.png)

![N-benzyl-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2632158.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2632159.png)

![1-(2-{[(isobutylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2632160.png)

![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2632161.png)